![molecular formula C19H18ClN3O4 B2609775 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 950455-66-0](/img/structure/B2609775.png)

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

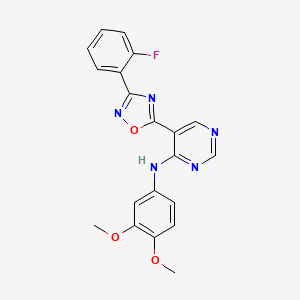

The compound is a halogenated derivative of a secondary amide bearing an aromatic substituent . The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .

Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula: C17H18ClNO3 . The compound has a molecular weight of 319.791 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.791 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on their metabolic pathways and potential carcinogenic activation. The study delves into the metabolism of several chloroacetamide herbicides, highlighting the complex metabolic activation that could lead to carcinogenicity, with particular emphasis on the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Synthesis and Anticonvulsant Activity

Another study focused on the synthesis and anticonvulsant activity of certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives. It identified compounds with significant anticonvulsant potential, thereby contributing to the broader search for new therapeutic agents (Aktürk et al., 2002).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research into the effects of chloroacetamides on fatty acid synthesis in algae provides insights into the biochemical impacts of these compounds beyond their herbicidal action. This study might offer a perspective on the environmental impact of chloroacetamides and their interaction with non-target species (Weisshaar & Böger, 1989).

In Vitro Metabolism of Alachlor

Exploring the in vitro metabolism of alachlor by human liver microsomes and specific cytochrome P450 isoforms provides a detailed look at the metabolic fate of chloroacetamide herbicides in humans. Understanding these pathways is crucial for assessing potential human health risks associated with exposure (Coleman et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound “N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide” is a secondary amide bearing an aromatic substituent . Amides are common functional groups in many drugs and they often interact with proteins in the body, which could be potential targets of this compound.

Mode of Action

Amides often form hydrogen bonds with their targets, which can lead to changes in the target’s structure or function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the presence of other molecules that can form hydrogen bonds might influence the compound’s interaction with its targets .

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-26-15-6-4-14(5-7-15)23-10-9-22(19(23)25)12-18(24)21-13-3-8-17(27-2)16(20)11-13/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOYEJXPVAFHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)

![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)

![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)